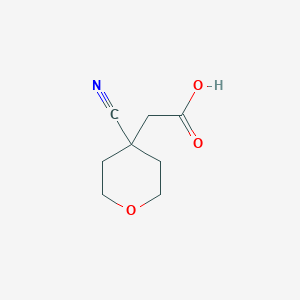![molecular formula C14H17FO3 B8036322 3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene](/img/structure/B8036322.png)
3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene
概述
描述
3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene is an organic compound that features a styrene backbone with various functional groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the ethylenedioxy group: This step involves the reaction of a suitable precursor with ethylene glycol under acidic conditions to form the ethylenedioxy moiety.
Introduction of the fluoro group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Methoxylation: The methoxy group is typically introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Styrene formation: The final step involves the formation of the styrene backbone through a Wittig reaction or a Heck coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
化学反应分析
Types of Reactions
3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst to reduce the double bond in the styrene moiety.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or fluoro groups using reagents such as sodium methoxide or potassium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol, potassium fluoride in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethylbenzene derivatives.
Substitution: Formation of substituted styrene derivatives.
科学研究应用
3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of 3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular function.
相似化合物的比较
Similar Compounds
- 3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxybenzaldehyde
- 3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxyphenol
Uniqueness
3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene is unique due to the combination of its functional groups, which impart specific chemical reactivity and physical properties. The presence of the ethylenedioxy group provides stability, while the fluoro and methoxy groups offer sites for further chemical modification.
属性
IUPAC Name |
2-(3-ethenyl-4-fluoro-2-methoxyphenyl)-2-ethyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO3/c1-4-10-12(15)7-6-11(13(10)16-3)14(5-2)17-8-9-18-14/h4,6-7H,1,5,8-9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHQIRLIVHBJEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OCCO1)C2=C(C(=C(C=C2)F)C=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-((4'-Methyl-4-oxospiro[chromane-2,1'-cyclohexan]-7-yl)oxy)acetic acid](/img/structure/B8036286.png)




